molecular formula C15H13ClO2 B5799783 3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde

3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B5799783
M. Wt: 260.71 g/mol
InChI Key: TYDPFQIXKIZFTM-UHFFFAOYSA-N
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Description

3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H13ClO2 It is a chlorinated benzaldehyde derivative, characterized by the presence of a chloro group at the third position and a 4-methylbenzyl group attached via an oxygen atom at the fourth position of the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-chloro-4-hydroxybenzaldehyde+4-methylbenzyl chlorideK2CO3,DMF,refluxThis compound\text{3-chloro-4-hydroxybenzaldehyde} + \text{4-methylbenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 3-chloro-4-hydroxybenzaldehyde+4-methylbenzyl chlorideK2​CO3​,DMF,reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 3-chloro-4-[(4-methylbenzyl)oxy]benzoic acid.

    Reduction: 3-chloro-4-[(4-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3-amino-4-[(4-methylbenzyl)oxy]benzaldehyde.

Scientific Research Applications

3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the 4-methylbenzyl group.

    4-chloro-3-methylbenzaldehyde: Similar structure but with a methyl group instead of the 4-methylbenzyl group.

    3-chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of the 4-methylbenzyl group.

Uniqueness

3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde is unique due to the presence of both the chloro and 4-methylbenzyl groups, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-chloro-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDPFQIXKIZFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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